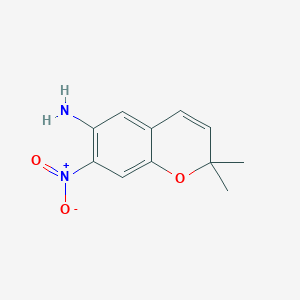
2,2-Dimethyl-7-nitro-2H-chromen-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Dimethyl-7-nitro-2H-chromen-6-amine” is a chemical compound with the CAS number 64169-75-1 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of 2,2-dimethyl-2H-chromene derivatives, which includes “this compound”, has been studied extensively. These compounds were designed, synthesized, and characterized by spectroscopic analysis . The synthesis of these compounds involves various biosynthesis pathways .Molecular Structure Analysis
The molecular formula of “this compound” is C11H12N2O3 . The molecular weight is 220.22 . More detailed structural analysis can be obtained through spectroscopic methods .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of compounds similar to 2,2-Dimethyl-7-nitro-2H-chromen-6-amine reveals intricate details about the conformation and intramolecular interactions. For instance, in one study, the chromene moiety adopts an envelope conformation, and the methoxyphenyl ring is almost perpendicular to the chromene plane. Intramolecular hydrogen bonding between the amine and nitro group forms an S(6) ring motif, contributing to the molecule's stability (Inglebert et al., 2014).
Chromene Derivatives and Vitamin K Analogues
Chromene derivatives, such as those related to this compound, have been explored for synthesizing vitamin K analogues. The process involves steps like methylation and the Mannich reaction, indicating the potential of these compounds in synthetic chemistry and possibly in developing therapeutic agents (Maruyama et al., 1979).
Innovative Synthesis Methods
The use of deep eutectic solvents (DES) like dimethyl urea and L-tartaric acid has been demonstrated for synthesizing compounds structurally similar to this compound. Such methods offer advantages like shorter reaction times and good yields, highlighting innovative approaches in synthetic chemistry (Sathish et al., 2021).
Antimicrobial Properties
Compounds structurally related to this compound have been synthesized and tested for antimicrobial properties. Some derivatives show activity against bacteria like S. aureus, indicating the potential of these compounds in antimicrobial research (Budzisz et al., 2001).
NMR Chemical Shifts Analysis
Understanding the chemical shifts in NMR spectroscopy can provide insights into the structure and environment of molecules. Studies on compounds related to this compound have contributed to this understanding, which is crucial in the field of analytical chemistry (Timár et al., 1989).
Stereochemistry of Chromanes
The stereochemistry of chromanes, which are structurally related to this compound, has been studied, revealing insights into the formation of trisubstituted chromanes. Such studies are essential for understanding the behavior and potential applications of these compounds in various chemical reactions (Korotaev et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-dimethyl-7-nitrochromen-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(2)4-3-7-5-8(12)9(13(14)15)6-10(7)16-11/h3-6H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQAQIYAMSIFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)[N+](=O)[O-])N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

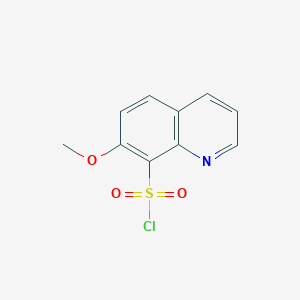

![Tert-butyl 3-[(3-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2475834.png)
![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2475836.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2475837.png)
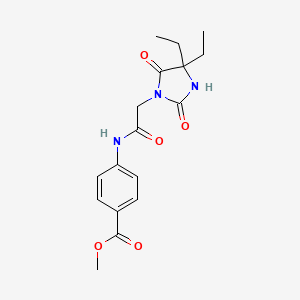
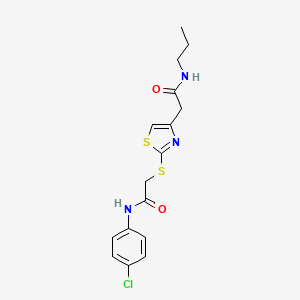
![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2475841.png)
![3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione](/img/structure/B2475842.png)
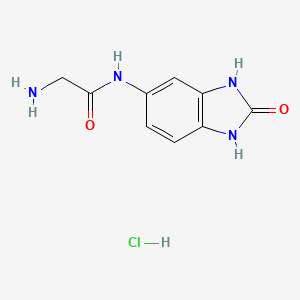
![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2475844.png)
![2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B2475845.png)
![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea](/img/structure/B2475847.png)